2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide
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Overview
Description
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of bromine atoms at positions 3 and 5 of the triazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide typically involves the bromination of 1H-1,2,4-triazole followed by acylation. The general synthetic route can be summarized as follows:
Bromination: 1H-1,2,4-triazole is treated with bromine in the presence of a suitable solvent such as acetic acid to yield 3,5-dibromo-1H-1,2,4-triazole.
Acylation: The resulting 3,5-dibromo-1H-1,2,4-triazole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic substitution: Formation of substituted triazoles.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Scientific Research Applications
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl
Properties
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N4O/c5-3-8-4(6)10(9-3)1-2(7)11/h1H2,(H2,7,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUFRJKCOQDWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N1C(=NC(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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